N-Boc-4-二甲基-L-谷氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

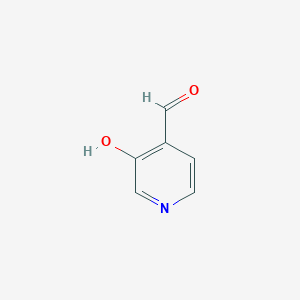

“N-Boc-4-dimethyl-L-glutamic Acid” is a glutamate analog . It has a molecular weight of 275.30 and a molecular formula of C12H21NO6 . It is used for proteomics research .

Synthesis Analysis

The synthesis of “N-Boc-4-dimethyl-L-glutamic Acid” involves reacting L-glutamic acid with methanol in the presence of isopropanol and methanol . The reaction is characterized by the formation of a colorless viscous substance . This substance is then dissolved in THF, and Boc2O is added under an ice bath, followed by the slow addition of triethylamine . After the reaction is complete, the solvent is distilled off under reduced pressure .Molecular Structure Analysis

The molecular structure of “N-Boc-4-dimethyl-L-glutamic Acid” is represented by the formula C12H21NO6 . Its average mass is 275.298 Da and its monoisotopic mass is 275.136902 Da .Chemical Reactions Analysis

The Boc group in “N-Boc-4-dimethyl-L-glutamic Acid” is stable towards most nucleophiles and bases . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Physical And Chemical Properties Analysis

“N-Boc-4-dimethyl-L-glutamic Acid” is a solid substance that is soluble in dichloromethane . It should be stored at -20° C .科学研究应用

Solid-Phase Peptide Synthesis (SPPS)

N-Boc-4-dimethyl-L-glutamic Acid: is utilized in SPPS for the synthesis of peptides containing glutamate residues . This method allows for the incorporation of glutamate analogs into peptides, which can be useful for studying peptide structure and function.

Proteomics Research

As a glutamate analog, this compound is used in proteomics to study protein expression and interaction . It can help in identifying and quantifying proteins, thus providing insights into cellular processes.

Pharmaceutical Intermediate

The compound serves as an intermediate in pharmaceutical research, aiding in the development of new drugs . Its role in the synthesis of complex molecules can lead to advancements in medication.

Biochemical Reagent

In biochemical assays, N-Boc-4-dimethyl-L-glutamic Acid is used as a reagent to investigate enzymatic activity and other biochemical pathways . It’s particularly useful in assays where a protected form of glutamic acid is required.

Organic Synthesis

This compound is involved in organic synthesis techniques, where it’s used to create a variety of organic molecules . Its protected amino group allows for selective reactions that are essential in organic chemistry.

Chemical Education

Due to its unique properties, N-Boc-4-dimethyl-L-glutamic Acid is also used for educational purposes in chemistry courses to demonstrate principles of organic synthesis and peptide bonding .

Research Tool in Neuroscience

It can act as a tool in neuroscience research to study glutamate receptors and the role of glutamate in neurotransmission . This application is crucial for understanding brain function and disorders.

Material Science

Lastly, this compound finds application in material science, where it’s used to modify the surface properties of materials . This can lead to the development of new materials with specific characteristics.

安全和危害

未来方向

属性

IUPAC Name |

(4S)-2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO6/c1-11(2,3)19-10(18)13-7(8(14)15)6-12(4,5)9(16)17/h7H,6H2,1-5H3,(H,13,18)(H,14,15)(H,16,17)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYJNZPQOCDRFX-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(C)(C)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(C)(C)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609833 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-4,4-dimethyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-4-dimethyl-L-glutamic Acid | |

CAS RN |

1217624-14-0 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-4,4-dimethyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[d][1,3]dioxol-4-ylmethanamine](/img/structure/B112153.png)

![3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid](/img/structure/B112176.png)